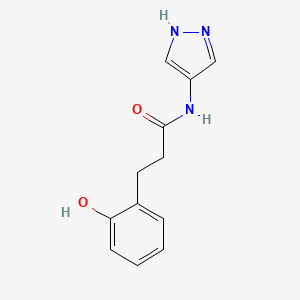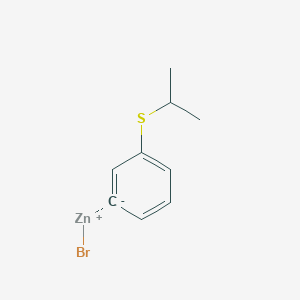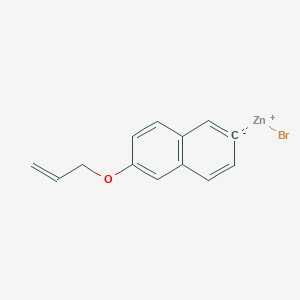
6-Allyloxy-2-naphthylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Allyloxy-2-naphthylZinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis due to its unique reactivity and potential applications. This compound is characterized by the presence of an allyloxy group attached to a naphthalene ring, with zinc bromide as a coordinating metal. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various synthetic transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyloxy-2-naphthylZinc bromide typically involves the reaction of 6-allyloxy-2-naphthol with zinc bromide in the presence of a suitable solvent. One common method includes the use of an ether solvent, such as diethyl ether, under an inert atmosphere to prevent oxidation. The reaction is carried out at low temperatures to ensure the stability of the organozinc compound.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The reaction mixture is then purified through distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Allyloxy-2-naphthylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the allyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding naphthoquinones or reduction to yield naphthols.
Coupling Reactions: The presence of the zinc bromide moiety allows it to engage in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield allyloxy-substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
6-Allyloxy-2-naphthylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the production of fine chemicals, polymers, and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 6-Allyloxy-2-naphthylZinc bromide involves the coordination of the zinc bromide moiety with the allyloxy and naphthyl groups. This coordination enhances the reactivity of the compound, allowing it to participate in various chemical transformations. The zinc center acts as a Lewis acid, facilitating the activation of substrates and promoting the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
6-Allyloxy-2-naphthylMagnesium bromide: Similar in structure but with magnesium instead of zinc, this compound exhibits different reactivity and stability.
6-Allyloxy-2-naphthylLithium bromide: Another analogous compound with lithium, known for its use in organolithium chemistry.
6-Allyloxy-2-naphthylCopper bromide: Copper-based compounds are often used in catalytic processes and exhibit distinct catalytic properties.
Uniqueness
6-Allyloxy-2-naphthylZinc bromide is unique due to the presence of zinc, which imparts specific reactivity patterns not observed with other metals. The zinc center provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions, including coupling and substitution, highlights its importance in the field of synthetic chemistry.
Propiedades
Fórmula molecular |
C13H11BrOZn |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
bromozinc(1+);6-prop-2-enoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h2,4-8,10H,1,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
DALWAINSPWVMKM-UHFFFAOYSA-M |
SMILES canónico |
C=CCOC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


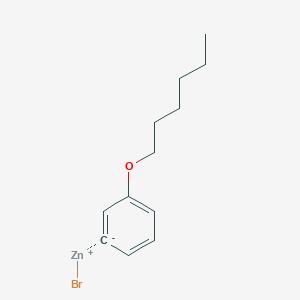

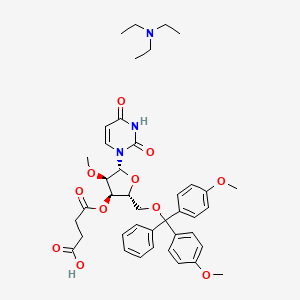
![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
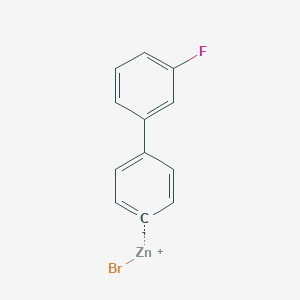

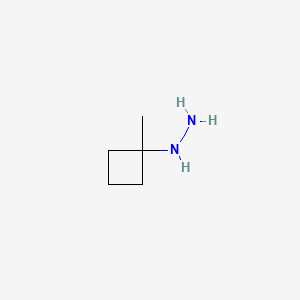
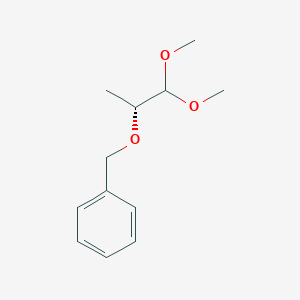
![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)

